molecular formula C18H22FN5O B5540549 6-[4-(3-fluorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine

6-[4-(3-fluorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine

Cat. No.: B5540549
M. Wt: 343.4 g/mol
InChI Key: FUZPULUUQHKOPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[4-(3-fluorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine is a useful research compound. Its molecular formula is C18H22FN5O and its molecular weight is 343.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.18083850 g/mol and the complexity rating of the compound is 455. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Research

Preclinical Pharmacology and Pharmacokinetics

The compound has been explored for its selective antagonistic properties against N-methyl-D-aspartate (NMDA) receptor subunit 2B (GluN2B), which is implicated in major depressive disorder. Studies have characterized its high-binding affinity and specificity towards GluN2B, demonstrating its efficacy in preclinical models. The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion, have been studied to guide dose selection for clinical trials, aiming to achieve an optimal balance between efficacy and safety (Garner et al., 2015).

Diagnostic Applications

Imaging of Epileptogenic Zones

The compound has shown potential in enhancing the specificity of PET imaging for localizing epileptogenic zones, particularly in patients with drug-resistant epilepsy. Its ability to cross the blood-brain barrier and target specific neural receptors could improve the accuracy of epilepsy diagnostics and thereby inform surgical interventions for epilepsy management (Didelot et al., 2010).

Therapeutic Applications

Antidepressant Efficacy

Research into the compound's effects on mood disorders has indicated its potential as an antidepressant. By targeting specific neural pathways involved in depression, the compound could offer a new avenue for treatment, especially in cases where conventional antidepressants are ineffective (Matejcek et al., 1984).

Oncology Research

In the field of oncology, the compound has been part of studies exploring novel imaging agents for glioma, a type of brain tumor. Its ability to target pyruvate kinase M2, a key enzyme in tumor metabolism, has been evaluated in human studies, suggesting its potential for non-invasive tumor delineation and aiding in the diagnosis and management of gliomas (Patel et al., 2019).

Future Directions

The potential applications of this compound would depend on its biological activities. If it shows promising activity in initial screens, it could be further optimized and developed into a drug candidate. Alternatively, it could be used as a starting point for the synthesis of new chemical probes or materials .

Properties

IUPAC Name

[4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]piperazin-1-yl]-(3-fluorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN5O/c1-13-20-16(22(2)3)12-17(21-13)23-7-9-24(10-8-23)18(25)14-5-4-6-15(19)11-14/h4-6,11-12H,7-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUZPULUUQHKOPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N(C)C)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.